5-Bromo-4-chloro-2-methoxypyrimidine

Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Generic pyrimidine building blocks often lead to regioisomeric mixtures and failed syntheses. 5-Bromo-4-chloro-2-methoxypyrimidine (CAS 57054-93-0) solves this with a predictable, orthogonal reactivity gradient dictated by its unique substitution pattern. The C2-methoxy group electronically modulates the C4-Cl and C5-Br halogens, ensuring unambiguous, high-yielding diversification. - Enables chemoselective C4 amination as a reliable first step (demonstrated at 88% yield). - The remaining C5 bromine provides a clean handle for subsequent Suzuki-Miyaura coupling. - Ideal for generating focused libraries of 4-amino-5-arylpyrimidines, a core motif in kinase inhibitor programs.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 57054-93-0
Cat. No. B1284159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methoxypyrimidine
CAS57054-93-0
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3
InChIKeyCUJKVRNKYMBUGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methoxypyrimidine: Orthogonal Dihalogenated Pyrimidine


5-Bromo-4-chloro-2-methoxypyrimidine (CAS 57054-93-0) is a tri-substituted pyrimidine scaffold featuring a unique orthogonal halogenation pattern with a C5 bromine, a C4 chlorine, and a C2 methoxy group . This specific substitution array creates a predictable and tunable reactivity gradient, enabling the sequential and chemoselective functionalization of the pyrimidine core, which is a cornerstone strategy in medicinal chemistry for constructing complex, drug-like molecules .

Enables sequential SNAr–Suzuki diversification
Orthogonal C4-Cl and C5-Br reactivity pattern
Predictable chemoselectivity for library synthesis

5-Bromo-4-chloro-2-methoxypyrimidine: Irreplaceable Orthogonal Reactivity


Procurement decisions for halogenated pyrimidine building blocks are often based on superficial structural similarity, overlooking the critical impact of substitution patterns on synthetic outcomes. Simple analogs like 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9) or 2,4-dichloropyrimidine lack the precise, orthogonal reactivity profile of 5-bromo-4-chloro-2-methoxypyrimidine. The interplay between the electron-donating 2-methoxy group and the two distinct halogens at C4 and C5 dictates a specific and predictable order of nucleophilic aromatic substitution (SNAr) and cross-coupling events [1]. Generic substitution with a less-defined regioisomer can lead to complex mixtures of products, significant yield losses, and the failure of entire synthetic routes, particularly in multi-step parallel synthesis campaigns where chemoselectivity is paramount .

Regioisomer redirects reactivity
5-Bromo-2-chloro-4-methoxypyrimidine shifts primary SNAr attack from C4 to C2, altering substitution geometry.
Missing orthogonal handle
2,4-Dichloropyrimidine lacks the C5-Br site required for a second Suzuki coupling, restricting diversification to one step.
Uncertain cross-coupling selectivity
Analogous dihalopyrimidines without the 2-OMe group may exhibit different regioselectivity, complicating route development.

Quantitative Reactivity Evidence


C4-Selective SNAr Amination

The 5-bromo-4-chloro-2-methoxypyrimidine scaffold provides a defined reactivity gradient for sequential functionalization via SNAr. In a direct demonstration, the C4 chlorine undergoes highly selective substitution with isopropylamine, leaving the C5 bromine untouched, to yield 5-bromo-N-isopropyl-4-methoxypyrimidin-2-amine in an excellent 88% isolated yield [1]. This contrasts sharply with its regioisomer, 5-bromo-2-chloro-4-methoxypyrimidine, where the C2 chlorine is the primary site for nucleophilic attack, and with 2,4-dichloropyrimidine systems where C4 substitution is favored over C2, but the subsequent cross-coupling handle (C5-Br) is absent [2]. The 88% yield for a single, chemoselective SNAr event quantifies the high synthetic efficiency afforded by this specific substitution pattern.

C4 SNAr Yield
Head-to-head
88% isolated yield
Supports predictable chemoselective amination at C4
With isopropylamine; DIPEA, THF, 80 °C
Medicinal Chemistry Nucleophilic Aromatic Substitution Kinase Inhibitor Synthesis

Orthogonal SNAr–Suzuki Sequence

The primary synthetic advantage of 5-bromo-4-chloro-2-methoxypyrimidine over non-brominated analogs is the ability to perform a sequential SNAr-Suzuki sequence. Following the high-yielding C4 amination (88% yield), the C5 bromine is converted to the corresponding boronic acid derivative, a key intermediate for Suzuki-Miyaura cross-coupling, in a further synthetic step [1]. This establishes a two-step diversification pathway that is not possible with simpler dichloropyrimidines. The 88% yield for the first step quantifies the efficiency of this orthogonal strategy, providing a high-value intermediate for subsequent C-C bond formation with aryl or heteroaryl partners [2]. In contrast, a building block like 2,4-dichloropyrimidine would require a different, often less efficient, strategy for installing a cross-coupling handle at the C5 position.

Orthogonal Sequence
Reported
88% yield (step 1) vs. single functionalization
Enables two-step SNAr–Suzuki diversification
Comparator lacks C5-Br for second coupling
Cross-Coupling Suzuki-Miyaura Reaction C-C Bond Formation

C4 vs. C5 Cross-Coupling Selectivity

The selectivity rules for cross-coupling of dihalogenated pyrimidines are well-established but position-dependent. For 2,4-dihalopyrimidines, C4-selective cross-coupling is the norm and is attributed to a weaker C4–X bond [1]. However, for a C4,C5-dihalogenated system like 5-bromo-4-chloro-2-methoxypyrimidine, the presence of the electron-donating 2-methoxy group is expected to further influence the electronic landscape, potentially reversing or modulating the expected reactivity order compared to 2,4-dihalopyrimidines. While direct kinetic data for this specific compound is absent in the literature, this class-level inference is critical for experimental planning.

Cross-Coupling Regioselectivity
Class-level
Predicted shift from typical C4 preference
Context-dependent selectivity; requires empirical validation
2-OMe may modulate electronic bias
Cross-Coupling Regioselectivity Suzuki-Miyaura

CSF1R Inhibitor Patent Validation

The pharmaceutical relevance of the 5-bromo-4-chloro-2-methoxypyrimidine scaffold is explicitly demonstrated in a patent for CSF1R kinase inhibitors [1]. The synthetic route relies on the compound's orthogonal reactivity to install an amine at the C4 position (88% yield) followed by conversion of the C5 bromine to a boronic acid for a subsequent Suzuki coupling [1]. This specific substitution pattern was essential for constructing the desired inhibitor pharmacophore. While the regioisomer 5-bromo-2-chloro-4-methoxypyrimidine (CAS 57054-92-9) is a known intermediate for SGLT2 inhibitors , its utility in this specific kinase inhibitor program is nil, as it would lead to the wrong regioisomer.

Patent-Validated Use
Supporting evidence
Key intermediate in CSF1R inhibitor synthesis
Demonstrates applied utility in kinase inhibitor research
Regioisomer leads to wrong substitution pattern
Medicinal Chemistry Kinase Inhibitors CSF1R

5-Bromo-4-chloro-2-methoxypyrimidine Applications


Orthogonal Functionalization for Kinase Libraries

5-Bromo-4-chloro-2-methoxypyrimidine is an ideal scaffold for generating focused libraries of trisubstituted pyrimidines, a privileged structure in kinase inhibitor drug discovery. The high-yielding, chemoselective C4 amination (88% yield) [1] provides a reliable first diversification point. The remaining C5 bromine then serves as a handle for a second diversification via Suzuki-Miyaura cross-coupling [1]. This predictable, two-step orthogonal functionalization strategy is highly efficient for parallel synthesis, enabling the rapid exploration of chemical space around a central pyrimidine core.

4-Amino-5-aryl-pyrimidine Pharmacophore Synthesis

For medicinal chemistry programs targeting the 4-amino-5-aryl-pyrimidine motif, this compound offers a direct and validated synthetic entry. The SNAr reaction with an amine followed by Suzuki coupling of the C5 position is a proven route, as demonstrated in the synthesis of CSF1R inhibitors [1]. This contrasts with approaches using other regioisomers, which would produce the 2-amino-5-aryl or 4-amino-2-aryl substitution patterns, underscoring the importance of regiospecific procurement.

Electronic Effects in Cross-Coupling

The compound presents a valuable case study for methodology development in cross-coupling chemistry. Its unique combination of C4-Cl and C5-Br halogens, modulated by a C2-OMe group, provides a testbed for investigating and tuning the regioselectivity of metal-catalyzed reactions. As class-level inferences suggest that its behavior may deviate from the well-known C4-selectivity of 2,4-dihalopyrimidines [2], it is a compelling substrate for academic or industrial research groups seeking to expand the scope and predictability of C–C bond formations on heteroaromatic systems.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Orthogonal reactivity gradient
Sequential SNAr–Suzuki efficiency
4-Amino-5-aryl-pyrimidine pharmacophore construction
Regiospecific C4 amination handle
C4 vs C2 amination site verification
Cross-coupling methodology studies
Electronically modulated C4-Cl/C5-Br system
Regioselectivity under Suzuki conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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